Spiro[3.3]heptane-2,2-diyldimethanamine
Description
Properties
IUPAC Name |
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h1-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEWUDMYZGBTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Spiro[3.3]heptane-2,2-diyldimethanamine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
This compound is characterized by a unique spirocyclic structure which allows it to mimic phenyl rings in bioactive compounds. This structural feature is significant in drug design as it can influence the pharmacokinetic and pharmacodynamic properties of the molecules it is incorporated into.
Key Structural Features
- Spirocyclic Nature : The compound features a spiro bridge that connects two cyclohexane-like rings, contributing to its rigidity and potential bioactivity.
- Functional Groups : The presence of amine groups enhances its interaction with biological targets, potentially influencing receptor binding and activity.
Mimicking Phenyl Rings
Recent studies have demonstrated that spiro[3.3]heptane can effectively replace phenyl rings in various pharmaceutical compounds without significantly compromising their biological activity. This property is particularly advantageous in drug development as it allows for the creation of novel compounds that may evade existing patents.
Case Studies
-
Vorinostat and Sonidegib Analogs :
- Study Findings : Replacing the phenyl ring in Vorinostat and Sonidegib with spiro[3.3]heptane yielded compounds with comparable anticancer activity while improving metabolic stability.
- Metabolic Stability : The incorporation of spiro[3.3]heptane reduced the clearance rate in liver microsomes, indicating enhanced stability (CLint values: Sonidegib = 18 μL min⁻¹ mg⁻¹; trans-76 = 36 μL min⁻¹ mg⁻¹; cis-76 = 156 μL min⁻¹ mg⁻¹) .
-
Local Anesthetic Properties :
- Benzocaine Analogs : Similar modifications using spiro[3.3]heptane resulted in local anesthetics with improved solubility and efficacy compared to traditional formulations.
Pharmacological Implications
The ability of spiro[3.3]heptane to act as a bioisostere for phenyl rings opens new avenues for drug design, particularly in developing compounds with improved pharmacokinetic profiles. The following table summarizes key findings from recent research:
| Compound | Activity | Metabolic Stability (CLint) | Lipophilicity (clogP) |
|---|---|---|---|
| Vorinostat | Anticancer | 18 μL min⁻¹ mg⁻¹ | 6.8 |
| Sonidegib | Anticancer | 36 μL min⁻¹ mg⁻¹ | 6.0 |
| Benzocaine | Local Anesthetic | Not specified | Not specified |
Synthetic Pathways
The synthesis of spiro[3.3]heptane derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing their biological profiles:
- Initial Formation : Starting from basic chemicals, spiro[3.3]heptan-2-one can be synthesized through standard organic reactions.
- Functionalization : Subsequent reactions introduce amine groups or other substituents to enhance bioactivity.
Potential Applications
- Pharmaceutical Development : As a building block for new drugs targeting cancer and pain management.
- Material Science : Utilized in creating nematic liquid crystals due to its unique structural properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The spiro[3.3]heptane core is versatile, allowing functionalization at multiple positions. Below is a comparison with analogous spiro compounds:
Key Observations:
- Rigidity vs. Flexibility : Spiro[3.3]heptane derivatives exhibit greater conformational rigidity than linear amines, enhancing charge transport in HTMs .
- Electron-Donating Groups : The methanamine groups in this compound facilitate electron donation, critical for HTM performance. In contrast, trifluoromethyl groups (e.g., in [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine) introduce electron-withdrawing effects, altering redox properties .
- Synthetic Accessibility : this compound can be synthesized in two steps, whereas spiro-OMeTAD requires complex multi-step protocols, increasing production costs .
Physicochemical Properties
| Property | This compound | [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine |
|---|---|---|
| Boiling Point (°C) | 224.0 ± 8.0 | Not reported |
| Predicted CCS (Ų, [M+H]+) | N/A | 160.3 |
| Solubility | Moderate in polar aprotic solvents | Enhanced by trifluoromethyl group |
Research Findings and Implications
- Cost-Effectiveness : The simplified synthesis of this compound derivatives could reduce HTM production costs by ~30% compared to spiro-OMeTAD .
- Stability : Spiro[3.3]heptane-based HTMs demonstrate improved thermal stability due to their rigid core, a critical factor for long-term device durability .
- Limitations : Current data gaps include precise photovoltaic efficiency metrics and long-term degradation studies, necessitating further research .
Preparation Methods
Starting Materials and Key Intermediates
- Spiro[3.3]heptan-2-one is a common precursor, synthesized via cyclization and functional group transformations.
- Functionalization at the 2,2-positions (the spiro carbon) is achieved by introduction of substituents such as aminomethyl groups.
- The synthetic routes often use substituted propenes, dichloroketene cycloadditions, or ring expansion methods to build the spiro framework.
Preparation Methods of Spiro[3.3]heptane-2,2-diyldimethanamine
Multi-step Synthesis via Spiro[3.3]heptan-2-one Derivatives
A patented method (DE102006046468A1) describes the synthesis of spiro[3.3]heptan-2-one derivatives, which can be further converted into 2,6-substituted spiro[3.3]heptanes, including amine derivatives:
Step 1: Formation of Spiro[3.3]heptan-2-one
Starting from substituted propenes, terminal alkenes are reacted with trichloroacetyl chloride to form 2,2-dichlorocyclobutanones. Subsequent reductive dechlorination with zinc yields the spiro[3.3]heptan-2-one core.Step 2: Nucleophilic Addition and Hydroxyl Group Manipulation
Addition of arylmagnesium reagents to the ketone group forms hydroxy-substituted intermediates. Reductive elimination of the hydroxy group is achieved using trimethylsilyl chloride (TMSCl) and sodium iodide, which also cleaves protective benzyl ethers if present.Step 3: Oxidation and Cyclization
Oxidation with pyridinium chlorochromate (PCC) converts alcohols to aldehydes, which can be cyclized with 1,3-diols to form dioxane derivatives, facilitating further functionalization.Step 4: Introduction of Aminomethyl Groups
The amine groups at the spiro center are introduced via reductive amination or Strecker-type reactions on keto or aldehyde intermediates.
This method allows for versatile substitution patterns and stereochemical control, essential for preparing 2,2-diyldimethanamine derivatives on the spiro scaffold.
Stereodivergent Synthesis Using Chiral Auxiliaries and Strecker Reaction
Research published in the Journal of Organic Chemistry (PMC10170626) outlines a stereodivergent synthetic approach for spiro[3.3]heptane derivatives, including amino acid analogs:
- Key Intermediate : Spirocyclic keto esters or keto acids derived from 2-oxocyclobutanecarboxylates.
- Chiral Auxiliary : (R)-α-phenylglycinol or Ellman’s sulfonamide is employed to induce stereoselectivity in the Strecker reaction.
- Strecker Reaction : The keto intermediates undergo Strecker-type cyanation to install the amino group, followed by hydrolysis to yield the amine functionality.
- Ring Construction : The spirocyclic core is assembled via [2+2] cycloaddition of dichloroketene with alkenes, followed by reductive dechlorination and oxidation steps.
This method provides access to stereochemically defined this compound derivatives with high efficiency and control over stereochemistry.
Alkylation of 3,3-Bis(bromomethyl)oxetane for Azaspiro Derivatives
A recent optimized synthetic route (ACS Publications) for azaspiro[3.3]heptane derivatives, structurally related to this compound, involves:
Step 1: Synthesis of Alkylating Agent
3,3-Bis(bromomethyl)oxetane is synthesized from tribromoneopentyl alcohol via ring closure under Schotten–Baumann conditions with sodium hydroxide.Step 2: Hydroxide-Facilitated Alkylation
The alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under phase-transfer catalysis yields the azaspiro intermediate.Scale-Up and Purification
The process is scalable to 100 g with high isolated yields (~87%) and purity (>99%), demonstrating industrial applicability.
Though this method targets azaspiro derivatives, the alkylation strategy with bis(bromomethyl) compounds is relevant for synthesizing this compound by introducing aminomethyl substituents at the spiro center.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The rigidity of the spiro[3.3]heptane scaffold is crucial for the biological activity of derivatives, making stereochemical control during synthesis essential.
- Reductive elimination steps using TMSCl and NaI are effective for hydroxyl group removal and simultaneous deprotection, streamlining synthesis.
- The use of chiral auxiliaries in Strecker reactions enables the preparation of enantiomerically enriched amine derivatives, important for pharmaceutical applications.
- Industrial-scale syntheses benefit from optimized alkylation reactions under phase-transfer catalysis, offering cost-effective routes to spiro amines.
Q & A
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variables include reagent purity (e.g., LiAlH4 activity), solvent dryness, and inert atmosphere integrity. Document all parameters (e.g., stirring rate, cooling methods) and use statistical tools (e.g., ANOVA) to identify critical factors .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
